An In-Depth Technical Guide to 5-Amino-2-(4-hydroxyphenyl)chromen-4-one
An In-Depth Technical Guide to 5-Amino-2-(4-hydroxyphenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-(4-hydroxyphenyl)chromen-4-one, also known as 5-amino-genistein, is a synthetic derivative of the naturally occurring isoflavone, genistein. While genistein itself has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties, the introduction of an amino group at the 5-position of the chromen-4-one core is anticipated to modulate its chemical and biological characteristics. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, synthesis, and potential biological activities of 5-amino-genistein, drawing upon the extensive literature of its parent compound and related amino-substituted flavonoids. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.
Chemical and Physical Properties
Direct experimental data for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one is limited in publicly available literature. However, its properties can be extrapolated from its parent compound, genistein, and other related flavonoid structures. The introduction of an amino group is expected to influence its polarity, basicity, and hydrogen bonding capabilities.
Table 1: Physicochemical Properties of Genistein and Predicted Trends for 5-Amino-Genistein
| Property | Genistein (Parent Compound) | Predicted Trend for 5-Amino-Genistein |
| IUPAC Name | 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | 5-Amino-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
| CAS Number | 446-72-0 | Not assigned |
| Molecular Formula | C₁₅H₁₀O₅ | C₁₅H₁₁NO₄ |
| Molecular Weight | 270.24 g/mol | 269.25 g/mol |
| Appearance | Yellowish crystalline solid | Expected to be a colored solid |
| Melting Point | 297-298 °C (decomposes) | Likely to have a high melting point, potentially with decomposition |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[1][2] | The amino group may slightly increase aqueous solubility, especially at acidic pH. |
| pKa | Phenolic hydroxyl groups have pKa values in the range of 6.5-11. | The amino group will introduce a basic character (pKb). The acidity of the remaining hydroxyl group may be affected. |
Synthesis and Experimental Protocols
Conceptual Synthetic Pathway
A potential synthetic workflow for obtaining 5-amino-genistein from genistein is outlined below.
Caption: Conceptual synthesis of 5-amino-genistein.
General Experimental Protocol for Nitration of Flavonoids (Exemplary)
This protocol is a general representation and would require optimization for the specific synthesis of 5-nitro-genistein.
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Dissolution: Dissolve genistein in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).
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Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
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Drying: Dry the crude 5-nitro-genistein product under vacuum.
General Experimental Protocol for Reduction of Nitro Group (Exemplary)
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Suspension: Suspend the synthesized 5-nitro-genistein in a suitable solvent, such as ethanol or ethyl acetate.
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Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C).
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Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude 5-amino-genistein by column chromatography or recrystallization.
Spectral Characterization
While specific spectral data for 5-amino-genistein is not available, the expected characteristics can be inferred by comparing with the known spectra of genistein.
Table 2: Expected Spectral Characteristics of 5-Amino-Genistein
| Technique | Genistein (Observed) | 5-Amino-Genistein (Expected) |
| ¹H NMR | Signals for aromatic protons and hydroxyl protons are observed.[3][4] | Appearance of new signals corresponding to the -NH₂ protons. Shifts in the signals of the A-ring protons due to the electronic effect of the amino group. |
| ¹³C NMR | Resonances for all 15 carbon atoms are present. | The carbon atom attached to the amino group (C-5) will show a significant upfield or downfield shift. Other A-ring carbons will also be affected. |
| FT-IR | Characteristic peaks for O-H stretching, C=O stretching (ketone), and aromatic C=C stretching.[5] | Appearance of N-H stretching vibrations (typically two bands for a primary amine). A shift in the C=O stretching frequency may occur due to intramolecular hydrogen bonding with the amino group. |
| Mass Spec | A molecular ion peak [M+H]⁺ at m/z 271.[6] | A molecular ion peak [M+H]⁺ at m/z 270. Fragmentation patterns will differ due to the presence of the amino group. |
Potential Biological Activity and Signaling Pathways
The biological activity of 5-amino-genistein is yet to be extensively investigated. However, based on the known activities of genistein and other amino-substituted flavonoids, several potential therapeutic areas can be proposed. The introduction of an amino group can significantly alter the molecule's interaction with biological targets.
Genistein is known to exert its effects through various mechanisms, including the inhibition of protein tyrosine kinases and topoisomerase II, as well as interacting with estrogen receptors.[7] It has demonstrated antioxidant, anti-inflammatory, and anticancer properties in numerous studies.[8][9][10] The amino group in 5-amino-genistein could enhance or modify these activities. For example, amino-flavonoids have been reported to possess antimicrobial and anticancer activities.
Postulated Signaling Pathway Interactions
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by 5-amino-genistein, based on the known targets of genistein.
Caption: Potential molecular targets of 5-amino-genistein.
Future Directions
The study of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one is still in its infancy. Future research should focus on:
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Optimized Synthesis: Development of a high-yield, scalable synthetic protocol.
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Comprehensive Characterization: Thorough analysis of its physicochemical properties and detailed spectral characterization.
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In Vitro Biological Evaluation: Screening for its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities against a panel of cell lines.
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Mechanism of Action Studies: Investigation of its molecular targets and modulation of key signaling pathways.
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In Vivo Studies: Evaluation of its efficacy and safety in animal models for relevant diseases.
Conclusion
5-Amino-2-(4-hydroxyphenyl)chromen-4-one represents a promising, yet underexplored, derivative of genistein. Its unique chemical structure suggests the potential for novel biological activities that may differ from or surpass those of its parent compound. This technical guide, by consolidating the known information on related compounds, aims to provide a solid framework to stimulate and guide future research and development efforts for this intriguing molecule.
References
- 1. Genistein Co-Amorphous Systems with Amino Acids: An Investigation into Enhanced Solubility and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IRMPD Spectroscopy of Bare Monodeprotonated Genistein, an Antioxidant Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biological properties of genistein. A review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
